L-Arginyl-L-phenylalanine acetate salt CAS 79220-29-4 properties
L-Arginyl-L-phenylalanine acetate salt CAS 79220-29-4 properties
Physicochemical Profiling & Bio-Analytical Applications[1][2][3][4]
Part 1: Executive Summary
L-Arginyl-L-phenylalanine acetate (Arg-Phe-OAc) is a bioactive dipeptide salt combining the basic amino acid L-Arginine with the aromatic L-Phenylalanine. While often utilized as a building block in solid-phase peptide synthesis (SPPS), its primary utility in modern research lies in sensory physiology (Kokumi taste enhancement) and enzymatic kinetics .
This dipeptide serves as a critical substrate for characterizing metalloproteases (specifically Carboxypeptidase A) and investigating the Calcium-Sensing Receptor (CaSR) pathways responsible for savory taste modulation. This guide delineates the physicochemical properties, handling protocols, and analytical frameworks required for its rigorous application in drug development and food science.
Part 2: Chemical Identity & Physicochemical Profile
Table 1: Chemical Specification Data
| Property | Specification |
| Chemical Name | L-Arginyl-L-phenylalanine acetate salt |
| Synonyms | Arg-Phe acetate; H-Arg-Phe-OH acetate |
| CAS Number | 79220-29-4 |
| Molecular Formula | C₁₅H₂₃N₅O₃[1] · xC₂H₄O₂ (Acetate salt) |
| Molecular Weight | 321.38 g/mol (Free Base); ~381.4 g/mol (Acetate Salt) |
| Appearance | White to off-white lyophilized powder |
| Solubility | High in Water (>50 mg/mL); Low in Ethanol/Methanol |
| pKa (Estimated) | |
| Hygroscopicity | High (Requires desiccated storage) |
Solubility & Stability Insights
The acetate counterion confers improved water solubility compared to the zwitterionic form, making it ideal for physiological buffers (pH 7.4). However, the guanidinium group on Arginine is highly hygroscopic.
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Critical Handling: Exposure to ambient moisture will cause the powder to deliquesce, leading to hydrolysis errors in quantitative assays. Always equilibrate the vial to room temperature before opening.
Part 3: Biological Mechanisms & Applications[6]
1. Sensory Physiology (Kokumi Effect)
Arg-Phe is a potent Kokumi substance. Unlike the five basic tastes, Kokumi enhances "mouthfulness," "continuity," and "complexity."
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Mechanism: Arg-Phe acts as an allosteric agonist for the Calcium-Sensing Receptor (CaSR) found in taste buds.
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Threshold: Sensory detection typically occurs in the range of 35–120 µmol/L in aqueous solution, significantly lowering the threshold for saltiness perception.
2. Enzymology: Carboxypeptidase A Substrate
Arg-Phe is a classic substrate for Carboxypeptidase A (CPA) , a zinc-dependent metalloprotease.
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Reaction: CPA preferentially cleaves C-terminal aromatic amino acids (Phenylalanine) when the adjacent residue is basic (Arginine).
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Kinetic Utility: The rate of hydrolysis provides a direct readout of CPA activity, used in inhibitor screening assays for hypertension research (related to ACE inhibition).
Part 4: Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution
Rationale: Acetate salts can alter buffer pH. This protocol ensures pH stability for biological assays.
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Calculate Mass: For 10 mL of 10 mM stock:
(Note: Check specific batch CoA for exact acetate content/water content correction). -
Weighing: Weigh ~38 mg of CAS 79220-29-4 into a sterile microcentrifuge tube under low-humidity conditions.
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Solubilization: Add 8 mL of Milli-Q Water (Type 1). Vortex for 30 seconds until clear.
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pH Adjustment: Check pH. It will likely be slightly acidic (~pH 5-6). Adjust to pH 7.4 using 0.1 N NaOH if using for immediate cell culture; otherwise, leave as is for stability.
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Final Volume: Bring volume to exactly 10 mL.
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Sterilization: Filter through a 0.22 µm PVDF syringe filter.
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Storage: Aliquot into 500 µL volumes. Store at -20°C . Do not freeze-thaw more than once.
Protocol B: HPLC-UV Purity Analysis
Rationale: To verify integrity of the dipeptide, specifically looking for free Phenylalanine (degradation product).
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Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini), 5 µm, 4.6 x 150 mm.
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 214 nm (peptide bond) and 257 nm (Phenylalanine aromatic ring).
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Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 5% |
| 15.0 | 60% |
| 15.1 | 95% (Wash) |
| 20.0 | 5% (Re-equilibrate) |
Part 5: Visualization of Mechanisms
Diagram 1: Enzymatic Hydrolysis Mechanism (Carboxypeptidase A)
This diagram illustrates the cleavage of Arg-Phe by CPA, highlighting the role of the Zinc cofactor and the resulting metabolites.
Figure 1: Mechanism of Arg-Phe hydrolysis by Carboxypeptidase A, yielding free amino acids.[2]
Diagram 2: Analytical QC Workflow
A logical flow for verifying the quality of the acetate salt before use in sensitive bioassays.
Figure 2: Standardized Quality Control workflow for Arg-Phe Acetate prior to biological use.
References
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PubChem. (2025). L-Arginyl-L-phenylalanine Compound Summary. National Library of Medicine. [Link]
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Ohsu, T., et al. (2010).[3][4] Involvement of the Calcium-sensing Receptor in Human Taste Perception.[4] Journal of Biological Chemistry. [Link]
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Auld, D. S. (2004). Carboxypeptidase A.[5][6][7][8] Handbook of Proteolytic Enzymes. Academic Press.
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Phenomenex. (2023).[9] HPLC Tech Tip: Approach to Peptide Analysis.[Link]
Sources
- 1. L-Arginyl-L-phenylalanine Acetate Salt | CAS 79220-29-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Generation and identification of kokumi compounds and their validation by taste-receptor assay: An example with dry-cured lamb meat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fulir.irb.hr [fulir.irb.hr]
